molecular formula C10H14N2O3S B12088454 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide

Katalognummer: B12088454
Molekulargewicht: 242.30 g/mol
InChI-Schlüssel: BFVFXUCYSXJZDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide is an organic compound with the molecular formula C10H14N2O3S. This compound is characterized by the presence of an amino group, an ethyl group, and a methylsulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of recoverable catalysts and green chemistry principles is emphasized to ensure sustainability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form ion-associate complexes with bioactive molecules, which is crucial for understanding its biological effects. The formation of these complexes can influence receptor interactions and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-N-[2-(diethylamino)ethyl]-3-[(methylsulfonyl)amino]benzamide
  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide

Uniqueness

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable ion-associate complexes sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C10H14N2O3S

Molekulargewicht

242.30 g/mol

IUPAC-Name

4-amino-N-ethyl-3-methylsulfonylbenzamide

InChI

InChI=1S/C10H14N2O3S/c1-3-12-10(13)7-4-5-8(11)9(6-7)16(2,14)15/h4-6H,3,11H2,1-2H3,(H,12,13)

InChI-Schlüssel

BFVFXUCYSXJZDA-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.